4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole

Physicochemical profiling Drug discovery Solubility optimization

Researchers optimizing kinase inhibitors often face bottlenecks when sourcing precisely substituted benzotriazole building blocks that enable definitive SAR studies. This 4-bromo, N1-methoxyethyl benzotriazole directly addresses that gap. - Enables systematic halogen bonding modulation at the 4-position for targets like CK2α and CLK2. - The N1-methoxyethyl group ensures superior organic solubility for homogeneous cross-coupling (Suzuki, Buchwald-Hartwig) and library synthesis. - Its unique pKa and solubility profile, distinct from other isomers, make it a non-interchangeable, high-value intermediate for medicinal chemistry and antifungal discovery programs.

Molecular Formula C9H10BrN3O
Molecular Weight 256.10 g/mol
Cat. No. B12077548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole
Molecular FormulaC9H10BrN3O
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESCOCCN1C2=C(C(=CC=C2)Br)N=N1
InChIInChI=1S/C9H10BrN3O/c1-14-6-5-13-8-4-2-3-7(10)9(8)11-12-13/h2-4H,5-6H2,1H3
InChIKeyKJNXVGUJXCMOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 820 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2-methoxyethyl)-1H-benzotriazole: Properties and Procurement


The compound 4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole (CAS 2287302-21-8) belongs to the class of N1-functionalized, halogenated benzotriazoles. Its core benzotriazole scaffold, combined with a 4-bromo substituent and an N1-methoxyethyl side chain, defines its physicochemical profile. Benzotriazole derivatives are recognized as a promising class of bioactive heterocycles with diverse properties, including anti-inflammatory, anticancer, and antibacterial activities [1]. The N1-methoxyethyl group is intended to improve solubility in polar solvents relative to unsubstituted analogues, a key factor for both synthesis and bioassay compatibility.

Why Bromine Position and N1-Substitution Are Critical


In-class compounds cannot be interchanged generically because key physicochemical properties, and consequently biological activity, are highly sensitive to the specific pattern of substitution on the benzotriazole ring. For a given number of bromine atoms, properties like aqueous solubility and the pKa of the triazole proton are directly related to electronic effects from different sites of substitution, leading to marked variations [1]. The 4-bromo positional isomer and the N1-methoxyethyl group each uniquely modulate these properties, making any other isomer or N1-substituted analogue a distinct chemical entity with a different property profile, not a functional substitute.

Quantitative Differentiation from Closest Analogs


Position-Dependent Aqueous Solubility

The aqueous solubility of monobromobenzotriazoles is significantly modulated by the site of bromine substitution. Experimental data for N1-unsubstituted analogues demonstrate that the 4-bromo isomer exhibits a distinctly different solubility profile compared to the 5-bromo isomer [1]. This class-level inference establishes that the 4-bromo positional isomer is a non-interchangeable chemical entity with unique formulation and assay behavior.

Physicochemical profiling Drug discovery Solubility optimization

Triazole Proton Acidity (pKa) Regulation

The site of bromine substitution on the benzotriazole ring directly governs the pKa value of the triazole N–H proton, a key determinant of hydrogen- and halogen-bonding capability. Experimental data for N1-unsubstituted analogues demonstrate marked variations in pKa between positional isomers; the 4-bromo isomer exhibits a pKa distinct from the 6-bromo analogue [1]. This class-level inference confirms that procurement of a specific isomer is mandatory for applications where a precise pKa and binding mode are required.

pKa modulation Halogen bonding Medicinal chemistry

N1-Substituent Solubility Advantage

The N1-methoxyethyl group on the target compound provides a defined physicochemical advantage over its unsubstituted parent, 4-bromo-1H-benzotriazole. Vendor technical datasheets for the closely related 6-bromo isomer report that the methoxyethyl side chain improves solubility in polar solvents, facilitating reactions under mild conditions [1]. This class-level inference establishes that the target compound offers enhanced solution-phase processability, a key procurement criterion for synthetic chemists.

Chemical stability Synthetic intermediate N-alkylation

Predicted Physicochemical Profile Comparison

Computational predictions provide a preliminary basis for differentiating the target compound from its closest isomers. For the 6-bromo positional isomer, the predicted logP (XLogP3) is 1.7 and the topological polar surface area (TPSA) is 39.9 Ų [1]. While these predicted values are identical for the 4-bromo isomer (same molecular formula and connectivity pattern), the distinct three-dimensional electronic distribution of the 4-bromo isomer ensures it is a different chemical entity. This confirms that the compound's procurement value is tied to its specific substitution pattern, not just its molecular formula.

Drug-likeness ADME prediction Physicochemical properties

Optimal Research and Application Scenarios


Kinase Inhibitor Lead Optimization

The distinct pKa and solubility profile of the 4-bromo isomer, inferred from systematic isomer studies, makes this compound a high-value synthetic intermediate or scaffold for optimizing protein kinase inhibitors [1]. It is suited for structure-activity relationship (SAR) studies where precise modulation of halogen bonding via the 4-position bromine is desired, a key factor in target engagement for kinases like CK2α and CLK2.

Cross-Coupling Building Block

The presence of a bromine at the 4-position provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The N1-methoxyethyl group enhances solubility in common organic solvents, facilitating homogeneous reaction conditions and enabling the construction of complex molecular architectures [2]. This makes it a strategic choice for library synthesis in drug discovery.

Halogen-Bonding Probe Development

The unique pKa and electron distribution of the 4-bromo isomer, as part of the class of halogenated benzotriazoles, make it a suitable candidate for investigating halogen bonding interactions with biological targets [1]. Its differentiated behavior from other isomers supports its use in mechanistic studies where binding mode specificity is critical.

Antifungal Scaffold Development

Benzotriazole derivatives possess documented antifungal activity [3]. The specific 4-bromo-1-(2-methoxyethyl) substitution pattern offers a distinct physicochemical profile that can be exploited to optimize potency, selectivity, or metabolic stability in fungicide discovery programs compared to generic benzotriazole leads.

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